molecular formula C13H16ClN3O2 B1379079 5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-24-8

5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379079
CAS No.: 1426291-24-8
M. Wt: 281.74 g/mol
InChI Key: CVOTUZMSCNBPIJ-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an azetidine ring, a methoxybenzyl group, and an oxadiazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using methoxybenzyl halides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in a biochemical pathway or its interaction with a particular enzyme or receptor. Detailed studies would be required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
  • 5-Azetidin-3-yl-3-(4-chlorobenzyl)-1,2,4-oxadiazole hydrochloride
  • 5-Azetidin-3-yl-3-(4-methylbenzyl)-1,2,4-oxadiazole hydrochloride

Uniqueness

5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride is unique due to the specific combination of functional groups it possesses. The presence of the methoxybenzyl group, in particular, may impart unique chemical and biological properties that distinguish it from other similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-17-11-4-2-9(3-5-11)6-12-15-13(18-16-12)10-7-14-8-10;/h2-5,10,14H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOTUZMSCNBPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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